molecular formula C18H17NO2 B4984059 [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone

[1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone

Cat. No. B4984059
M. Wt: 279.3 g/mol
InChI Key: NBZMUGGRPWIGFQ-UHFFFAOYSA-N
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Description

[1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone, also known as MEIM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MEIM belongs to the family of indole derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone is not fully understood. However, it is believed to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
[1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

[1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to a wide range of analytical techniques. However, [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone has some limitations as well. Its low solubility in water can make it difficult to work with in certain experiments, and its potential toxicity must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone's anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further investigation into the mechanism of action of [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone could provide insight into its diverse biological activities and lead to the development of new therapeutic agents.
In conclusion, [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone is a promising compound with potential therapeutic applications in a variety of fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Continued research on [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone could lead to the development of new and effective therapeutic agents.

Synthesis Methods

[1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone can be synthesized through a series of chemical reactions, starting with the condensation of 2-methoxyethylamine and indole-3-carboxaldehyde. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to obtain [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone. This synthesis method has been optimized to achieve high yields and purity of [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone.

Scientific Research Applications

[1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

[1-(2-methoxyethyl)indol-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-21-12-11-19-13-16(15-9-5-6-10-17(15)19)18(20)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZMUGGRPWIGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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